

# Application Note & Protocol: Quantification of Alloxydim Sodium using HPLC-UV

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## Compound of Interest

Compound Name: *Alloxydim sodium*

Cat. No.: *B3031609*

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## Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of **Alloxydim sodium**. **Alloxydim sodium**, a post-emergence herbicide, is selectively used for the control of grass weeds in various broad-leaved crops.[1] The described method is crucial for quality control, formulation analysis, and residue studies. This protocol provides a comprehensive guide encompassing sample preparation, detailed chromatographic conditions, and thorough method validation parameters, ensuring reliable and reproducible results for researchers and analytical scientists.

## Introduction

**Alloxydim sodium** is the sodium salt of alloxydim, a systemic herbicide that functions by inhibiting acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in grasses.[1] Its selective action makes it a valuable tool in agriculture for protecting a wide range of broad-leaved crops. Accurate quantification of **Alloxydim sodium** in formulations and environmental samples is paramount for ensuring product quality, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive, specific, and reliable analytical approach for this purpose. This application note presents a detailed protocol for the determination of **Alloxydim sodium**, developed to provide a clear and straightforward methodology for immediate implementation in a laboratory setting.

## Chemical Properties of Alloxydim Sodium

Property	Value	Reference
Chemical Name	sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate	[2]
CAS Number	55635-13-7	
Molecular Formula	C <sub>17</sub> H <sub>24</sub> NNaO <sub>5</sub>	[3]
Molecular Weight	345.36 g/mol	[3]
Solubility	Highly soluble in water.	[4]

## Experimental Protocol

### Materials and Reagents

- **Alloxydim sodium** analytical standard (purity >98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Orthophosphoric acid (analytical grade)
- 0.45 µm syringe filters

### Equipment

- HPLC system with a UV/Vis detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Analytical balance

- Volumetric flasks and pipettes
- Sonicator
- pH meter

## Chromatographic Conditions

A representative HPLC method for the analysis of a similar herbicide, Hexaflumuron, provides a strong basis for the conditions outlined below.<sup>[5]</sup>

Parameter	Condition
Stationary Phase	C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
UV Detection	254 nm
Column Temp.	30°C
Run Time	10 minutes

## Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of **Alloxydim sodium** analytical standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

## Sample Preparation (for a formulated product)

- Accurately weigh a quantity of the formulated product equivalent to 25 mg of **Alloxydim sodium** into a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

## Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

### Linearity

The linearity of the method was evaluated by analyzing the prepared working standard solutions in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Regression Equation	$y = mx + c$

### Accuracy

Accuracy was determined by the recovery method. A known amount of **Alloxydim sodium** standard was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spiked Level	Mean Recovery (%)	% RSD
80%	99.5	0.8
100%	100.2	0.5
120%	99.8	0.6

## Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days.

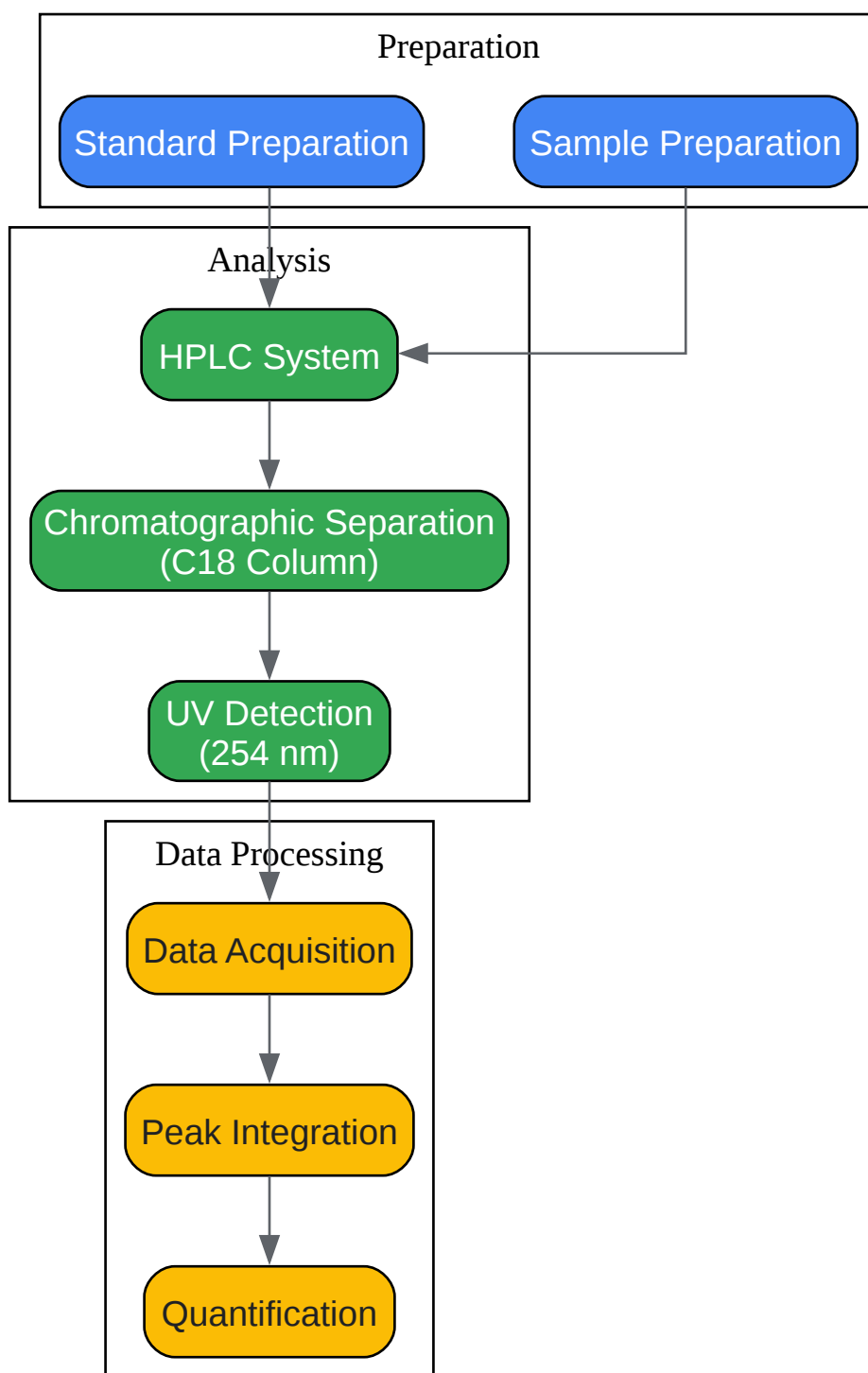
Precision	% RSD of Peak Area
Repeatability (Intra-day)	< 1.0%
Intermediate Precision (Inter-day)	< 2.0%

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

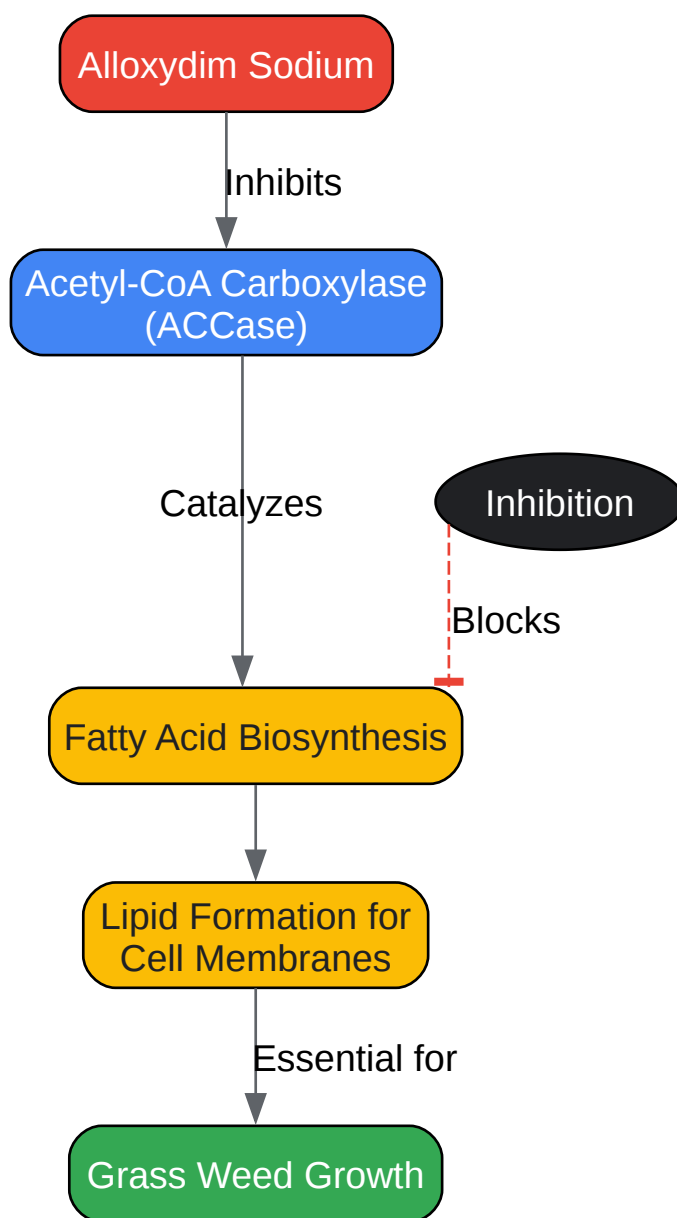
Parameter	Value
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

## Experimental Workflow and Signaling Pathway Diagrams



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Caption: Workflow for the HPLC-UV quantification of **Alloxydim sodium**.



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Caption: Mode of action of **Alloxydim sodium** in inhibiting grass weed growth.

## Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantitative determination of **Alloxydim sodium**. The method is straightforward to implement and has been validated to meet stringent analytical standards. The detailed protocol and clear data presentation make it a valuable resource for quality control laboratories, research institutions, and professionals involved in the development and analysis

of herbicide formulations. The provided workflows and diagrams further aid in understanding the experimental process and the herbicide's mechanism of action.

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